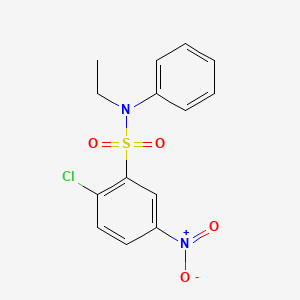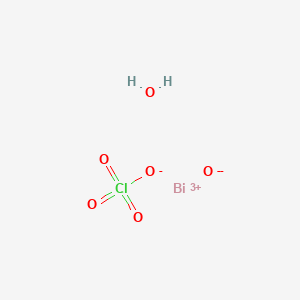![molecular formula C21H16O4 B13790560 3-[3-(3-carboxyphenyl)-5-methylphenyl]benzoic acid](/img/structure/B13790560.png)
3-[3-(3-carboxyphenyl)-5-methylphenyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-(3-carboxyphenyl)-5-methylphenyl]benzoic acid is an aromatic compound with a complex structure that includes multiple benzene rings and carboxylic acid groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(3-carboxyphenyl)-5-methylphenyl]benzoic acid typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between aryl halides and boronic acids . The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-[3-(3-carboxyphenyl)-5-methylphenyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid groups can be oxidized to form corresponding anhydrides or other oxidized derivatives.
Reduction: Reduction of the carboxylic acid groups can yield alcohols or aldehydes.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield anhydrides, while reduction can produce alcohols or aldehydes.
Applications De Recherche Scientifique
3-[3-(3-carboxyphenyl)-5-methylphenyl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of 3-[3-(3-carboxyphenyl)-5-methylphenyl]benzoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a ligand that binds to metal ions, forming coordination complexes. These complexes can then participate in various biochemical processes, such as catalysis or signal transduction .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Di(4-carboxyphenyl)benzoic acid: Similar structure with two carboxyphenyl groups attached to a central benzene ring.
1,3,5-Tris(4-carboxyphenyl)benzene: Contains three carboxyphenyl groups attached to a central benzene ring.
Uniqueness
3-[3-(3-carboxyphenyl)-5-methylphenyl]benzoic acid is unique due to the presence of a methyl group on one of the benzene rings, which can influence its chemical reactivity and physical properties. This structural variation can lead to different interactions with other molecules and materials, making it a valuable compound for specific applications.
Propriétés
Formule moléculaire |
C21H16O4 |
|---|---|
Poids moléculaire |
332.3 g/mol |
Nom IUPAC |
3-[3-(3-carboxyphenyl)-5-methylphenyl]benzoic acid |
InChI |
InChI=1S/C21H16O4/c1-13-8-18(14-4-2-6-16(10-14)20(22)23)12-19(9-13)15-5-3-7-17(11-15)21(24)25/h2-12H,1H3,(H,22,23)(H,24,25) |
Clé InChI |
LCEZMJMCWNWITE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)C2=CC(=CC=C2)C(=O)O)C3=CC(=CC=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![7,18-Bis(2,4-dichlorophenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13790511.png)

![9-fluoro-5-[4-(2-hydroxyethyl)piperazin-1-yl]-N,N-dimethyl-5,6-dihydrobenzo[b][1]benzothiepine-3-sulfonamide;dihydrochloride](/img/structure/B13790526.png)






![4-Ethoxy-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B13790563.png)
